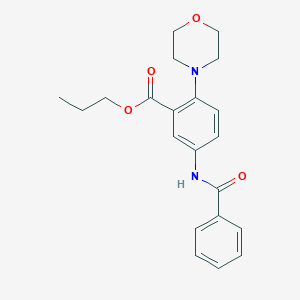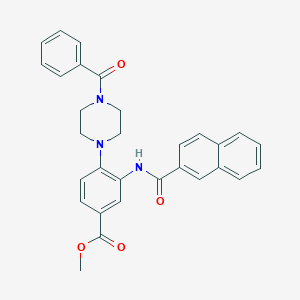
PROPYL 5-BENZAMIDO-2-(MORPHOLIN-4-YL)BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROPYL 5-BENZAMIDO-2-(MORPHOLIN-4-YL)BENZOATE is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzoylamino group and a morpholinyl group attached to a benzoate backbone, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 5-BENZAMIDO-2-(MORPHOLIN-4-YL)BENZOATE typically involves a multi-step process:
Formation of the Benzoylamino Intermediate: The initial step involves the reaction of 5-amino-2-(4-morpholinyl)benzoic acid with benzoyl chloride in the presence of a base such as triethylamine. This reaction forms the benzoylamino intermediate.
Esterification: The benzoylamino intermediate is then esterified with propanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
Oxidation: PROPYL 5-BENZAMIDO-2-(MORPHOLIN-4-YL)BENZOATE can undergo oxidation reactions, particularly at the morpholinyl group, leading to the formation of N-oxide derivatives.
Reduction: The compound can be reduced at the benzoylamino group to form corresponding amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, PROPYL 5-BENZAMIDO-2-(MORPHOLIN-4-YL)BENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Medicine
Medicinally, this compound has potential applications as a drug candidate. Its structural features suggest it could interact with specific biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of PROPYL 5-BENZAMIDO-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The benzoylamino group can form hydrogen bonds, while the morpholinyl group can engage in electrostatic interactions, facilitating binding to specific sites on proteins or other macromolecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[(4-ethylbenzoyl)amino]-4-(4-morpholinyl)benzoate
- Methyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate
- Butyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate
Uniqueness
PROPYL 5-BENZAMIDO-2-(MORPHOLIN-4-YL)BENZOATE is unique due to its specific propyl ester group, which can influence its solubility, reactivity, and interaction with biological targets compared to its ethyl, methyl, and butyl analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C21H24N2O4 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
propyl 5-benzamido-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C21H24N2O4/c1-2-12-27-21(25)18-15-17(22-20(24)16-6-4-3-5-7-16)8-9-19(18)23-10-13-26-14-11-23/h3-9,15H,2,10-14H2,1H3,(H,22,24) |
InChI Key |
DCBQBEMWGCZTRL-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)N3CCOCC3 |
Canonical SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-methylpropoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B250833.png)
![Propyl 5-[(4-cyano-2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B250834.png)
![Ethyl 2-(4-morpholinyl)-5-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B250835.png)
![N-[6-(2-furoylamino)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B250839.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B250840.png)

![Methyl 5-{[(2,3-dimethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate](/img/structure/B250842.png)
![Methyl 4-(4-benzyl-1-piperazinyl)-3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B250843.png)
![methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B250846.png)
![Methyl 5-{[(2,4-dimethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate](/img/structure/B250847.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B250851.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B250854.png)
![Methyl 5-[(4-bromobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B250856.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B250857.png)
